4-(2-(((4-Fluorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
4-(2-(((4-Fluorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C25H22FN3O6 and a molecular weight of 479.469 g/mol . This compound is known for its unique chemical structure, which includes a fluorobenzoyl group, a carbohydrazonoyl group, and a dimethoxybenzoate group.
Preparation Methods
The synthesis of 4-(2-(((4-Fluorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
4-(2-(((4-Fluorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 4-(2-(((4-Fluorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound binds to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
4-(2-(((4-Fluorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:
- 4-(2-(4-Fluorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
These compounds share similar structural features but differ in specific functional groups, which can lead to variations in their chemical properties and applications.
Properties
CAS No. |
769151-30-6 |
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Molecular Formula |
C25H22FN3O6 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H22FN3O6/c1-33-21-12-7-18(13-22(21)34-2)25(32)35-20-10-3-16(4-11-20)14-28-29-23(30)15-27-24(31)17-5-8-19(26)9-6-17/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
InChI Key |
IXKNAWVGKAZOBD-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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